5-(Trifluoromethyl)piperidine-3-carboxylic acid
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Overview
Description
5-(Trifluoromethyl)piperidine-3-carboxylic acid is an organic compound with the molecular formula C7H10F3NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, with a trifluoromethyl group (-CF3) attached to the fifth carbon and a carboxylic acid group (-COOH) attached to the third carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)piperidine-3-carboxylic acid typically involves the introduction of the trifluoromethyl group and the carboxylic acid group onto the piperidine ring. One common method involves the reaction of piperidine with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper complexes .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. This approach can improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
5-(Trifluoromethyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals, such as herbicides and fungicides, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The carboxylic acid group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar in structure but with a pyridine ring instead of a piperidine ring.
4-(Trifluoromethyl)piperidine-3-carboxylic acid: Similar but with the trifluoromethyl group attached to the fourth carbon.
5-(Trifluoromethyl)nicotinic acid: Similar but with a nicotinic acid structure
Uniqueness
5-(Trifluoromethyl)piperidine-3-carboxylic acid is unique due to the combination of the piperidine ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(trifluoromethyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)5-1-4(6(12)13)2-11-3-5/h4-5,11H,1-3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCAOBWFMRWJHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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